molecular formula C23H21BrF3N3OS B2553245 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1226451-02-0

2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2553245
CAS No.: 1226451-02-0
M. Wt: 524.4
InChI Key: AVJDZUKXUZWIQT-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H21BrF3N3OS and its molecular weight is 524.4. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Drug Metabolism

One area of research focuses on the role of chemical inhibitors in drug metabolism, particularly involving Cytochrome P450 (CYP) enzymes. Chemical inhibitors like the compound are crucial for understanding drug-drug interactions (DDIs) and for the development of safer pharmaceuticals. For instance, selective inhibitors for CYP isoforms can elucidate specific enzyme roles in metabolizing various drugs, which is vital for predicting potential DDIs in clinical settings. The research emphasizes the need for potent and selective chemical inhibitors in human liver microsomal incubations to decipher the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).

Synthesis and Evaluation of Heterocyclic Compounds

The compound's core structure, featuring an imidazole scaffold, is a key focus in synthesizing and evaluating heterocyclic compounds. Such structures are known as selective inhibitors for various enzymes and receptors, highlighting their significance in developing new therapeutic agents. The review of synthetic compounds with tri- and tetra-substituted imidazole scaffolds outlines their design, synthesis, and activity studies, underscoring the importance of these compounds in medicinal chemistry (Scior et al., 2011).

Pharmacological Applications

The pharmacological exploration of compounds with the specified chemical structure includes examining their potential as central nervous system (CNS) acting drugs. Functional chemical groups in such compounds may offer a basis for synthesizing novel drugs that act on the CNS, addressing disorders with increasing prevalence due to various factors. The emphasis on heterocycles with nitrogen, sulfur, and oxygen illustrates the vast potential of these compounds in drug discovery for CNS disorders (Saganuwan, 2017).

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrF3N3OS/c24-18-9-7-16(8-10-18)20-14-28-22(32-15-21(31)29-11-2-1-3-12-29)30(20)19-6-4-5-17(13-19)23(25,26)27/h4-10,13-14H,1-3,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJDZUKXUZWIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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